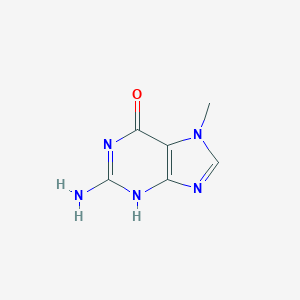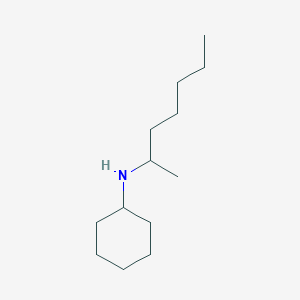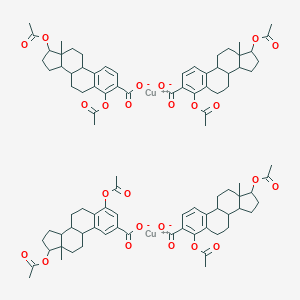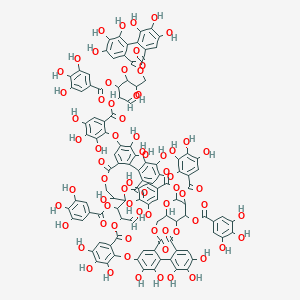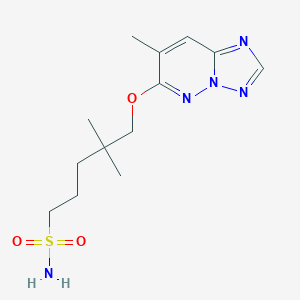
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridazine family and has been synthesized through a complex process that involves several steps. In
作用机制
The mechanism of action of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are essential for the survival and growth of cancer cells, malaria parasites, and bacteria.
生化和生理效应
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis or programmed cell death, which leads to the death of cancer cells. In malaria parasites, this compound inhibits the growth and replication of the parasite, leading to its death. In bacteria, this compound inhibits the activity of certain enzymes that are essential for bacterial survival, leading to the death of the bacteria.
实验室实验的优点和局限性
One of the advantages of using 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent activity against cancer cells, malaria parasites, and bacteria. This compound has been shown to be effective at low concentrations, making it a promising lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.
未来方向
There are several future directions for the research and development of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections and neurological disorders. Another direction is to optimize the synthesis method of this compound to make it more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
科学研究应用
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, malaria, and bacterial infections.
属性
CAS 编号 |
152537-61-6 |
|---|---|
产品名称 |
6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
分子式 |
C13H21N5O3S |
分子量 |
327.41 g/mol |
IUPAC 名称 |
4,4-dimethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]pentane-1-sulfonamide |
InChI |
InChI=1S/C13H21N5O3S/c1-10-7-11-15-9-16-18(11)17-12(10)21-8-13(2,3)5-4-6-22(14,19)20/h7,9H,4-6,8H2,1-3H3,(H2,14,19,20) |
InChI 键 |
QNVUIUSVAKHBGU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
规范 SMILES |
CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N |
其他 CAS 编号 |
152537-61-6 |
同义词 |
1-Pentanesulfonamide, 4,4-dimethyl-5-((7-methyl(1,2,4)triazolo(1,5-b)p yridazin-6-yl)oxy)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

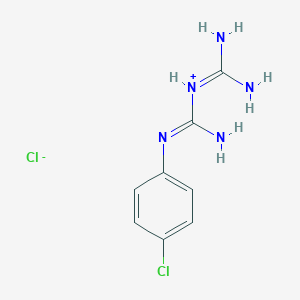
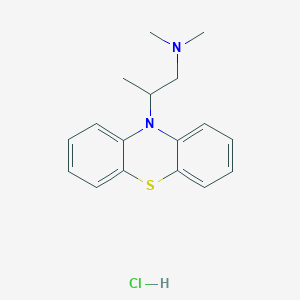
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
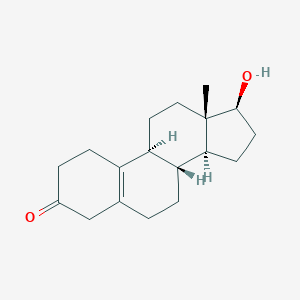
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
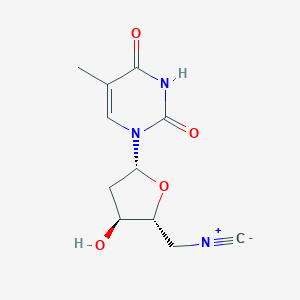
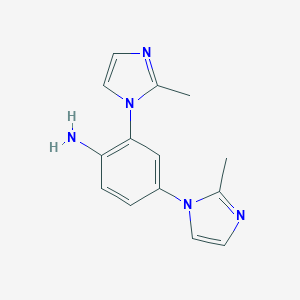
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
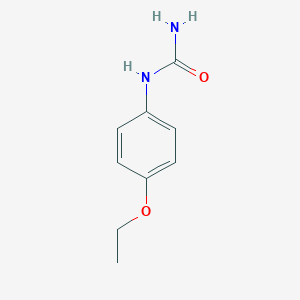
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
